molecular formula C13H21N3O4S B2735607 tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate CAS No. 902775-91-1

tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate

Cat. No.: B2735607
CAS No.: 902775-91-1
M. Wt: 315.39
InChI Key: RTNTUKJYLWHQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate” is a chemical compound with the molecular formula C13H21N3O4S . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C13H21N3O4S .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For example, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Scientific Research Applications

Building Blocks in Organic Synthesis

  • tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents. These compounds, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. They are highlighted for their potential as building blocks in organic synthesis, showcasing a method for creating structurally diverse molecules (Guinchard, Vallée, & Denis, 2005).

Intermediate in Synthesis of Biologically Active Compounds

  • Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is highlighted as an important intermediate in the synthesis of biologically active compounds such as osimertinib (AZD9291). A rapid synthetic method for this compound was established, emphasizing its role in the pharmaceutical industry for drug development (Zhao, Guo, Lan, & Xu, 2017).

Asymmetric Synthesis and Catalysis

  • N-tert-Butanesulfinyl imines have been used as versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the preparation of a wide range of highly enantioenriched amines, showcasing the importance of tert-butyl compounds in enabling precise stereoselective synthesis for the development of pharmaceutical agents (Ellman, Owens, & Tang, 2002).

Free-Radical Chemistry Applications

  • Iodoalkyl tert-butyl carbonates and carbamates undergo free-radical addition to thiomaleic anhydride, demonstrating the utility of tert-butyl carbamates in free-radical chemistry. This method enables the synthesis of lactones or lactams with alpha-substitution, illustrating the versatility of tert-butyl carbamates in synthetic organic chemistry (Crich & Rahaman, 2009).

Safety and Hazards

The safety data sheet for a similar compound, N-BOC-1,2-diaminoethane, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

Future Directions

The future directions for the study of “tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate” and similar compounds could involve further exploration of their anti-inflammatory activity and potential applications in the treatment of diseases causing inflammation and pain .

Properties

IUPAC Name

tert-butyl N-[2-[(4-aminophenyl)sulfonylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-13(2,3)20-12(17)15-8-9-16-21(18,19)11-6-4-10(14)5-7-11/h4-7,16H,8-9,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNTUKJYLWHQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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